molecular formula C14H14FNO B1345241 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine CAS No. 476310-75-5

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine

Cat. No. B1345241
M. Wt: 231.26 g/mol
InChI Key: JDHPXUQPTBDLHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel compounds often involves the coupling of specific monomers or precursors to create a target molecule with desired properties. In the case of fluorinated aromatic diamines, such as the one described in the first paper, the process involves the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid. This is followed by a reduction step using reductive iron and hydrochloric acid to produce the final diamine monomer . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction between p-Toluic hydrazide and glycine using polyphosphoric acid, which is a high-yielding route .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and potential applications. The structure of the diamine monomer mentioned in the first paper is characterized by the presence of trifluoromethyl groups and a trifluoroethane segment, which are likely to contribute to the solubility and thermal stability of the resulting polyimides. In the third paper, the 1,3,4-oxadiazol ring in the synthesized compound is a notable feature that could influence its chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in further applications. The coupling and reduction reactions used in the synthesis of the diamine monomer suggest that the compound could participate in additional reactions, such as those involved in the creation of polyimides. The condensation reaction used to synthesize the oxadiazol compound also implies potential for further chemical modifications or interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its structure. The fluorinated polyimides derived from the diamine monomer in the first paper exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These characteristics are essential for their application in high-performance materials. The oxadiazol compound's properties, such as its spectroscopic characteristics, are determined using techniques like FT-IR, DSC, NMR, and mass spectrometry , which provide insights into its stability and potential uses.

Relevant Case Studies

The second paper presents a case study where novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine are designed as biased agonists of serotonin 5-HT1A receptors . These compounds exhibit high receptor affinity, selectivity, and antidepressant-like activity, which are promising for drug development. The fourth paper discusses a series of 1-(2-phenoxyphenyl)methanamines with dual serotonin/noradrenaline reuptake inhibition . These compounds have been optimized for metabolic stability and hERG selectivity, which are important considerations in therapeutic applications.

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

A novel series of compounds similar to 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has been developed, demonstrating selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have been identified for their potential in treating depression and other mood disorders due to their dual reuptake inhibition, good metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).

Peripheral Benzodiazepine Receptor Ligands

Research into compounds structurally related to 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has led to the development of potent ligands for the peripheral benzodiazepine receptor (PBR), indicating potential applications in neuroimaging and the study of neuroinflammation. The design and evaluation of these ligands, including their synthesis, affinity for PBR, and in vivo evaluation in rodents and primates, contribute to our understanding of PBR's role in brain diseases (Zhang et al., 2005).

QSAR Analysis for Serotonin Receptor Activities

Quantitative structure-activity relationship (QSAR) models have been utilized to evaluate the activities of phenoxyphenyl-methanamine (PPMA) compounds for their interactions with serotonin receptors, serotonin transporter (SERT), and hERG activities. This research aids in the design of compounds with optimized therapeutic profiles for treating psychiatric disorders (Mente et al., 2008).

Serotonin 5-HT1A Receptor-Biased Agonists

Development of novel derivatives as "biased agonists" of serotonin 5-HT1A receptors has shown promising results. These compounds exhibit selective ERK1/2 phosphorylation, indicating their potential for developing antidepressant drugs with robust activity and high selectivity, providing an innovative approach to depression treatment (Sniecikowska et al., 2019).

Molecular Structure Analysis

Studies on structurally related compounds have demonstrated various intermolecular interactions, such as C-H...pi and π...π interactions, crucial for understanding the molecular packing and pharmacological activity. This research can inform the design of new compounds with enhanced biological activities and better pharmacokinetic profiles (Chopra et al., 2007).

Safety And Hazards

Specific safety and hazard information for “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine” is not available in the search results. However, safety data sheets for related compounds can be found56.


Future Directions

The future directions for “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine” are not explicitly mentioned in the search results. However, the development of new radioligands for PET imaging is a field of ongoing research7.


Please note that this analysis is based on the available search results and may not cover all aspects of “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine”. Further research may be needed for a more comprehensive understanding.


properties

IUPAC Name

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPXUQPTBDLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639897
Record name 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine

CAS RN

476310-75-5
Record name 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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